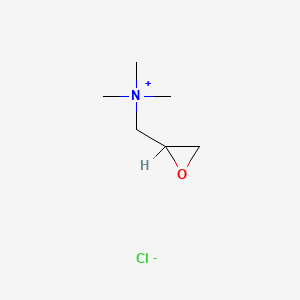

2,3-Epoxypropyltrimethylammonium chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

trimethyl(oxiran-2-ylmethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14NO.ClH/c1-7(2,3)4-6-5-8-6;/h6H,4-5H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUVAFTRIIUSGLK-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1CO1.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14NOCl, C6H14ClNO | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51838-31-4 | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1), homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51838-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1044643 | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, COLOURLESS-TO-LIGHT-YELLOW CLEAR ODOURLESS LIQUID. | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: miscible | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.1 g/cm³ | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

3033-77-0, 51838-31-4 | |

| Record name | Glycidyltrimethylammonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3033-77-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003033770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Epoxypropyltrimethylammonium chloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51213 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Oxiranemethanaminium, N,N,N-trimethyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycidyl trimethylammonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1044643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-epoxypropyltrimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 51838-31-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCIDYLTRIMETHYLAMMONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/283XH39M8X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPTAC (70-75 % aqueous solution) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1668 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

2,3-Epoxypropyltrimethylammonium chloride basic properties

An In-Depth Technical Guide to the Basic Properties of 2,3-Epoxypropyltrimethylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Cationizing Agent

This compound (EPTAC), also known as glycidyltrimethylammonium chloride (GTMAC), is a quaternary ammonium compound of significant interest in various scientific and industrial fields.[1][2] Its unique bifunctional structure, featuring a highly reactive epoxy ring and a permanently cationic quaternary ammonium group, makes it an exceptionally versatile molecule.[1][3] This guide provides a comprehensive overview of the fundamental properties of EPTAC, its reactivity, and its application, with a particular focus on its role in the modification of biopolymers and the synthesis of novel materials relevant to drug development and advanced material science.

The primary utility of EPTAC lies in its capacity as a cationizing agent, capable of introducing a permanent positive charge to a wide array of substrates.[4] This modification is particularly effective for naturally anionic or neutral polymers such as starch, cellulose, and chitosan.[3][5] The resulting cationic derivatives exhibit altered solubility, enhanced affinity for anionic surfaces, and novel biological properties, including antimicrobial activity.[5][6]

Molecular Structure and Core Physicochemical Properties

The efficacy of EPTAC is rooted in its molecular architecture. The molecule consists of a strained three-membered oxirane (epoxy) ring linked to a trimethylammonium chloride group.[1] The permanent positive charge of the quaternary ammonium group is independent of pH, ensuring its cationic character across a wide range of conditions, while the epoxy group serves as a reactive handle for covalent attachment to nucleophiles.[1]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3033-77-0 | [1][7][8] |

| Molecular Formula | C₆H₁₄ClNO | [1][7][8] |

| Molecular Weight | 151.63 g/mol | [1][2][7] |

| Appearance | White to off-white or light yellow solid, crystalline powder, or flakes.[3][9] | [3][5][9] |

| Melting Point | 137-140 °C | [3][7][8] |

| Density | ~1.13 g/mL at 20 °C | [5][7] |

| Solubility | Miscible to highly soluble in water; soluble in polar solvents like alcohols.[1][7][9] | [1][7][9] |

| Stability | Stable under normal ambient conditions. Incompatible with strong oxidizing agents.[7][8][9] | [7][8][9] |

| Storage | Store in a cool, dry, well-ventilated area at 2-8°C in sealed containers.[7][9] | [7][9] |

The chemical structure of EPTAC is visualized in the diagram below.

Caption: Chemical structure of this compound.

Chemical Reactivity and Mechanism of Action

The reactivity of EPTAC is dominated by the chemistry of its two primary functional groups: the epoxy ring and the quaternary ammonium group.[1]

-

Epoxy Group Reactivity : The three-membered epoxy ring is highly strained, with bond angles of approximately 60°, making it susceptible to nucleophilic attack.[1] This reaction proceeds via an SN2 mechanism, leading to ring-opening. In the context of modifying biomaterials, nucleophiles are typically the hydroxyl groups of polysaccharides (e.g., starch, cellulose) or the amino groups of polymers like chitosan.[3][5][10] This reaction is most efficiently carried out under alkaline conditions, where the base (e.g., NaOH) acts as a catalyst by deprotonating the hydroxyl groups on the substrate, thereby increasing their nucleophilicity.[11][12]

-

Quaternary Ammonium Group : This group imparts a permanent positive charge and high water solubility to the molecule and its derivatives.[1] Unlike primary, secondary, or tertiary amines, the charge on a quaternary ammonium group is not dependent on the pH of the solution.[1]

A significant competing reaction during the cationization process is the hydrolysis of the epoxy ring in the presence of water, which forms the corresponding diol, 2,3-dihydroxypropyltrimethylammonium chloride.[13][14] This side reaction consumes the EPTAC reagent and reduces the overall efficiency of the desired modification.[15][16]

The generalized reaction mechanism for the cationization of a hydroxyl-containing substrate is depicted below.

Caption: Reaction mechanism of EPTAC with a hydroxyl-containing substrate.

Key Applications in Research and Industry

The unique properties of EPTAC have led to its widespread use in several key areas.

Modification of Natural Polymers

The most prominent application of EPTAC is the cationization of natural polymers.[3][4]

-

Cationic Starch : Reacting EPTAC with starch produces cationic starch, which is extensively used in the paper industry as a wet-strength resin and a retention and drainage aid.[3][9][11] The positive charges on the modified starch allow it to bind strongly to the negatively charged cellulose fibers and fillers, improving paper strength and production efficiency.[9]

-

Cationic Cellulose : Cellulose can be modified with EPTAC to create materials with new functionalities.[12][17] Cationic cellulose has applications in cosmetics as a conditioning agent, in water treatment as a flocculant, and as a support for immobilizing enzymes or cells.[3][12]

-

Chitosan Derivatives : EPTAC reacts with the amino and hydroxyl groups of chitosan to produce highly water-soluble derivatives like N-(2-hydroxypropyl)-3-trimethylammonium chitosan chloride (HTCC).[5] These derivatives often exhibit enhanced antimicrobial properties and are being explored for applications in drug delivery, wound dressings, and food preservation.[5]

Synthesis of Cationic Polymers and Materials

EPTAC serves as a valuable monomer or building block for synthesizing a variety of cationic polymers.[1] These polymers are investigated for numerous applications, including:

-

Gene and Drug Delivery : The cationic nature of these polymers allows them to form complexes with negatively charged DNA, siRNA, or drug molecules, facilitating their delivery into cells.[1]

-

Water Treatment : As a flocculant, EPTAC and its polymeric derivatives can neutralize and agglomerate negatively charged colloidal particles in wastewater, making them easier to remove.[4][9]

-

Antimicrobial Surfaces : EPTAC can be grafted onto surfaces to impart antimicrobial properties, which is of interest for medical devices and food packaging.[6]

Experimental Protocol: Synthesis of Cationic Starch

This section provides a validated, step-by-step protocol for the synthesis of cationic starch using EPTAC in a laboratory setting. The causality behind each step is explained to ensure a deep understanding of the process.

Objective: To introduce cationic quaternary ammonium groups onto a native starch backbone via etherification with EPTAC.

Materials:

-

Native starch (e.g., potato or corn starch)

-

This compound (EPTAC), ≥90% purity

-

Sodium hydroxide (NaOH)

-

Isopropanol

-

Deionized water

-

Hydrochloric acid (HCl), 1M solution

-

Magnetic stirrer with heating plate, reaction vessel, pH meter

Workflow Diagram:

Caption: Experimental workflow for the synthesis of cationic starch.

Step-by-Step Methodology:

-

Preparation of Starch Slurry:

-

In a 500 mL three-necked flask, suspend 50 g of native starch in a solution of 150 mL of isopropanol and 50 mL of deionized water.

-

Causality: The isopropanol-water medium prevents the gelatinization of starch granules at the reaction temperature, allowing for a heterogeneous reaction that preserves the granular form of the starch.[11]

-

-

Alkalization:

-

While stirring the slurry vigorously, slowly add 20 mL of a 10% (w/v) NaOH solution. Continue stirring for 30 minutes at room temperature.

-

Causality: The NaOH acts as a catalyst. It activates the hydroxyl groups on the starch anhydroglucose units by deprotonating them, forming highly nucleophilic alkoxide ions (Starch-O⁻) that are necessary for attacking the epoxy ring of EPTAC.[11][18]

-

-

Cationization Reaction:

-

Dissolve 10 g of EPTAC in 20 mL of deionized water and add it dropwise to the activated starch slurry.

-

Heat the reaction mixture to 45°C and maintain this temperature for 4-6 hours with continuous stirring.

-

Causality: This step facilitates the SN2 reaction between the starch alkoxide and EPTAC. The chosen temperature is a compromise: high enough to ensure a reasonable reaction rate but low enough to minimize starch gelatinization and the competing hydrolysis of EPTAC.[10]

-

-

Neutralization:

-

After the reaction period, cool the mixture to room temperature.

-

Neutralize the excess alkali by slowly adding 1M HCl until the pH of the slurry reaches 6.0-7.0.

-

Causality: Neutralization stops the reaction and prevents potential alkaline degradation of the starch product during purification.

-

-

Purification:

-

Filter the slurry using a Buchner funnel.

-

Wash the resulting solid cake sequentially with a 50% (v/v) isopropanol-water solution (3 x 100 mL) and then pure isopropanol (2 x 100 mL) to remove unreacted reagents, salts (NaCl), and byproducts like the hydrolyzed form of EPTAC.

-

Causality: Thorough washing is critical for the purity of the final product and to obtain accurate characterization data (e.g., degree of substitution).

-

-

Drying:

-

Dry the purified cationic starch in an oven at 50°C overnight or until a constant weight is achieved.

-

The final product is a fine, white powder.

-

Analytical Characterization

To validate the synthesis and characterize the product, several analytical techniques can be employed:

-

Degree of Substitution (DS): The DS, which represents the average number of cationic groups per anhydroglucose unit, is a critical parameter. It is typically determined by elemental analysis (measuring nitrogen content via the Kjeldahl method).[18]

-

FTIR Spectroscopy: Can confirm the incorporation of the quaternary ammonium groups onto the starch backbone. New peaks corresponding to the C-N stretching of the trimethylammonium group should be visible.[12]

-

Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy can provide detailed structural information and be used to determine the DS.[10][12]

-

Capillary Electrophoresis (CE) and HPLC: These techniques are powerful for determining the concentration of unreacted EPTAC and its hydrolysis byproduct in the reaction medium, allowing for the study of reaction kinetics and efficiency.[13][19]

Safety and Handling

EPTAC is a reactive chemical and requires careful handling to minimize exposure risks.

-

Hazards: It is irritating to the eyes and respiratory tract and may cause skin sensitization upon repeated contact.[9][20] It is harmful if swallowed or in contact with skin.[20][21] Some data suggests it is a suspected carcinogen and may cause genetic defects.[21][22]

-

Personal Protective Equipment (PPE): Always handle EPTAC in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[9][23]

-

Storage: Store in a cool (2-8°C), dry, and well-ventilated place in tightly sealed containers, away from strong bases and oxidizing agents.[7][9]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Avoid release into the environment.[20][22]

Conclusion

This compound is a powerful and versatile reagent whose value is derived from its unique bifunctional structure. A thorough understanding of its core properties—particularly the interplay between its permanently cationic quaternary ammonium group and its reactive epoxy ring—is essential for harnessing its full potential. From enhancing the performance of industrial materials like paper to creating advanced functional biopolymers for drug delivery and antimicrobial applications, EPTAC offers a robust platform for chemical modification and material innovation. Adherence to rigorous experimental protocols and safety measures will ensure its effective and responsible application in research and development.

References

- 1. Buy this compound | 3033-77-0 [smolecule.com]

- 2. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 3033-77-0 [unilongindustry.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 3033-77-0 [chemicalbook.com]

- 6. CAS 3033-77-0: Glycidyltrimethylammonium chloride [cymitquimica.com]

- 7. Cas 3033-77-0,this compound | lookchem [lookchem.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. Page loading... [wap.guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. daneshyari.com [daneshyari.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. chembk.com [chembk.com]

- 21. echemi.com [echemi.com]

- 22. tcichemicals.com [tcichemicals.com]

- 23. This compound - Safety Data Sheet [chemicalbook.com]

2,3-Epoxypropyltrimethylammonium chloride synthesis from epichlorohydrin

An In-Depth Technical Guide to the Synthesis of 2,3-Epoxypropyltrimethylammonium Chloride from Epichlorohydrin

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of this compound (EPTAC), a versatile cationic reagent also known as glycidyl trimethylammonium chloride (GTA or GTMAC). The synthesis, primarily involving the reaction of epichlorohydrin (EPIC) with trimethylamine (TMA), is a cornerstone for producing materials used across various industries, including paper manufacturing, water treatment, and personal care products.[1][2][3] This document delves into the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, discusses critical parameters for process optimization, and outlines essential safety and analytical considerations. The insights herein are curated for researchers, chemists, and process development professionals seeking to master this synthesis and its application.

Introduction: The Significance of EPTAC

This compound is a quaternary ammonium compound distinguished by its reactive epoxy group and a cationic trimethylammonium function.[1] This dual functionality makes it an exceptional chemical intermediate.[1] Its primary application is as a cationic etherifying agent, capable of modifying various substrates like starch, cellulose, and guar gum to introduce a permanent positive charge.[2][3] For instance, the production of cationic starch for the paper industry heavily relies on EPTAC to enhance paper strength and drainage.[4]

Physically, EPTAC is a white, crystalline solid that is soluble in water and highly hygroscopic, a property that necessitates careful handling and storage to prevent hydrolysis and subsequent inactivation.[1][2]

Table 1: Physicochemical Properties of Key Reactants

| Compound | Chemical Formula | Molecular Weight | Appearance | Key Hazards |

| Epichlorohydrin (EPIC) | C₃H₅ClO | 92.52 g/mol | Colorless liquid | Flammable, Toxic, Carcinogen, Skin/Eye Corrosive[5][6] |

| Trimethylamine (TMA) | C₃H₉N | 59.11 g/mol | Colorless gas | Flammable, Irritant |

| EPTAC (Product) | C₆H₁₄ClNO | 151.63 g/mol | White solid | Skin sensitizer, Irritant[1][7][8] |

The Chemistry of Synthesis: Mechanism and Considerations

The synthesis of EPTAC is a classic example of a quaternization reaction, where the nucleophilic tertiary amine, trimethylamine, reacts with the electrophilic substrate, epichlorohydrin.

Primary Reaction Pathway

The core of the synthesis is the nucleophilic attack by the lone pair of electrons on the nitrogen atom of trimethylamine on one of the carbon atoms of the oxirane (epoxide) ring of epichlorohydrin. This reaction leads to the formation of the quaternary ammonium salt.[7]

Caption: Core reaction pathway for EPTAC synthesis.

Mechanistic Causality and Potential Side Reactions

While the primary pathway appears straightforward, the reaction environment dictates the outcome. A critical consideration is the potential for an anomalous reaction, particularly in polar aprotic solvents like acetonitrile. Research has shown that under certain conditions, the initially formed EPTAC (Ia) can act as an intermediate that readily rearranges to the isomeric product, N-(3-hydroxy-1-propenyl)trimethylammonium chloride (IIa).[9][10] This rearrangement is facilitated by the presence of trimethylamine.[9][10]

Therefore, controlling reaction conditions such as temperature and solvent is not merely for yield optimization but is fundamental to ensuring the chemical integrity of the desired epoxide product. The use of protic solvents like methanol or conducting the reaction in an aqueous medium can influence the reaction pathway and product stability.[11][12]

Choice of Trimethylamine Reagent

The physical state of the trimethylamine reactant is a key process variable:

-

TMA Gas: Allows for a clean reaction, often leading to high-purity crystalline products. However, handling a gas is challenging, requiring precise flow control and efficient scrubbing of unreacted gas.[2][13]

-

TMA Solution (Aqueous or Alcoholic): Using a solution of TMA, for instance in methanol or ethanol, provides superior control over the addition rate and helps dissipate the heat from the exothermic reaction.[1][11] This method is often preferred for its operational simplicity and safety, despite introducing a solvent that must be managed downstream.

Experimental Protocol: A Validated Laboratory-Scale Synthesis

This protocol describes a robust method for synthesizing EPTAC using an alcoholic solution of trimethylamine, a common and controllable approach.[1]

Equipment

-

500 mL four-necked round-bottom flask

-

Mechanical stirrer with a PTFE paddle

-

Dropping funnel

-

Thermometer

-

Condenser with a drying tube

-

Ice-water bath

Reagents

-

Epichlorohydrin (EPIC): 1.0 mol

-

Trimethylamine (TMA), 25% solution in methanol: 0.25 mol

-

Acetone (for washing)

Step-by-Step Procedure

-

Reactor Setup: Assemble the four-necked flask with the mechanical stirrer, thermometer, and dropping funnel. Place the entire setup in a large ice-water bath on a magnetic stirrer plate (if not using an overhead stirrer).

-

Initial Charge: Charge the flask with 1.0 mol of epichlorohydrin. Using an excess of epichlorohydrin also allows it to serve as the reaction solvent.[1][14]

-

Cooling: Begin stirring and cool the epichlorohydrin to below 5°C.

-

TMA Addition: Slowly add the 0.25 mol of trimethylamine solution from the dropping funnel over a period of approximately 1-2 hours.[1][11] Causality: A slow, controlled addition is critical to manage the exothermic nature of the quaternization reaction. Maintaining a low temperature (0-10°C) minimizes the formation of colored impurities and potential side products.[4]

-

Initial Reaction: After the addition is complete, continue stirring the mixture in the ice-water bath for an additional 30 minutes.[1]

-

Reaction Completion: Remove the ice-water bath and allow the reaction mixture to slowly warm to room temperature (approx. 25°C). Continue stirring for 4-5 hours to ensure the reaction proceeds to completion.[1][14]

-

Product Isolation: As the reaction progresses, the EPTAC product will precipitate as a white solid. Cool the reaction slurry once more in an ice bath to maximize precipitation, then collect the solid by vacuum filtration.

-

Purification: Wash the filter cake with cold acetone to remove unreacted epichlorohydrin and other soluble impurities.[1]

-

Drying: Dry the resulting white, needle-like crystals under vacuum to obtain the final EPTAC product. The product is highly hygroscopic and should be stored in a desiccator or under an inert atmosphere.[2]

Caption: Step-by-step workflow for the synthesis of EPTAC.

Process Optimization: The Science of Control

Achieving high yield and purity in EPTAC synthesis requires careful control over several parameters. The choices made directly impact reaction kinetics, product quality, and process safety.

Table 2: Critical Parameters for EPTAC Synthesis Optimization

| Parameter | Optimal Range/Condition | Rationale & Field Insights |

| Molar Ratio (EPIC:TMA) | 1:0.25 to 1:0.3[14] | An excess of EPIC is often used to act as a solvent and drive the reaction to completion, maximizing the conversion of the limiting TMA reagent. |

| Temperature | 0 - 30°C[13][14] | Low initial temperature (0-10°C) is crucial to control exothermicity. The reaction can then be completed at a slightly higher temperature (25-30°C) to ensure a reasonable reaction rate. Lowering temperature can also reduce the formation of yellow-colored impurities.[4] |

| Reaction Time | 5 - 10 hours[13][14] | The total time depends on temperature and concentration. Monitoring the reaction (e.g., for the disappearance of TMA or formation of ionic chloride) is key to identifying the endpoint. |

| Solvent | Methanol, Ethanol, Dichloroethane, or excess EPIC[1][11][13] | Protic solvents like methanol can stabilize the quaternary ammonium product.[11] The choice of solvent also impacts the isolation procedure, as the product's solubility varies. |

| Catalyst (Optional) | Potassium Iodide (KI)[14] | In some protocols, KI is used as a catalyst. The iodide ion is a better leaving group than chloride, potentially accelerating the initial nucleophilic attack. One study found an optimal molar ratio of EPIC:TMA:KI to be 1:0.3:0.02, achieving a yield of 87.1%.[14] |

| Crystallization Control | Seeding | For industrial-scale production, adding seed crystals can control the crystallization process, leading to a more uniform particle size and higher purity (>97%).[2] |

Product Analysis and Quality Control

Verifying the purity and identity of the synthesized EPTAC is essential.

-

Titration: A back-titration method can be used to quantify the epoxy group content, providing a measure of the active reagent's concentration.[15] The concentration of ionizable chloride can also be determined to track the reaction's progress.[11]

-

Capillary Electrophoresis (CE): CE is a powerful analytical technique for separating and quantifying EPTAC, its primary precursor 3-chloro-2-hydroxypropyltrimethylammonium chloride (CTA), and its hydrolysis byproduct.[16] This method is highly effective for analyzing complex matrices.

-

High-Performance Liquid Chromatography (HPLC): Ion-pair HPLC with refractive index detection serves as a reliable reference method for comparison with CE results.[16]

Critical Safety and Handling Protocols

The synthesis of EPTAC involves hazardous materials that demand strict safety protocols.

-

Epichlorohydrin (EPIC): EPIC is highly toxic if swallowed, inhaled, or in contact with skin. It is a known carcinogen and can cause severe skin burns and eye damage.[6]

-

Handling: Always handle EPIC in a well-ventilated chemical fume hood.[17]

-

PPE: Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), splash-proof goggles, a face shield, and a lab coat.[6][17]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[18]

-

-

Trimethylamine (TMA): TMA is a flammable and corrosive gas or liquid. It can cause severe skin and eye irritation.

-

Handling: Ensure adequate ventilation. If using the gaseous form, all equipment must be properly sealed and grounded.

-

Spills: In case of a spill, evacuate the area and remove all ignition sources.[17]

-

-

General Practices: Ensure that eyewash stations and safety showers are readily accessible.[17] All equipment used with flammable materials should be properly grounded to prevent static discharge.[5]

Conclusion

The synthesis of this compound from epichlorohydrin and trimethylamine is a well-established yet nuanced process. Success hinges on a deep understanding of the underlying reaction mechanism and meticulous control over key experimental variables—most notably temperature, stoichiometry, and reactant form. By adhering to the detailed protocols and optimization principles outlined in this guide, researchers and drug development professionals can reliably produce high-purity EPTAC. The imperative of rigorous safety measures cannot be overstated, given the hazardous nature of the primary reactants. With proper execution, this synthesis provides a robust pathway to a critical chemical intermediate essential for innovation across multiple scientific and industrial domains.

References

- 1. Page loading... [wap.guidechem.com]

- 2. mdpi.com [mdpi.com]

- 3. haihangindustry.com [haihangindustry.com]

- 4. WO2000010987A1 - Process for the production of low color 2,3-epoxypropyl trialkylammonium halide - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. ashland.com [ashland.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | 3033-77-0 [chemicalbook.com]

- 9. scribd.com [scribd.com]

- 10. datapdf.com [datapdf.com]

- 11. US4066673A - Process for making quaternary amines of epichlorohydrin - Google Patents [patents.google.com]

- 12. US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing stable concentrated solutions of glycidyltrimethylammonium chloride - Google Patents [patents.google.com]

- 13. CN101648927A - Synthesis method of epoxypropyltrimethylammonium chloride - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Determination of (2,3-epoxypropyl)trimethylammonium chloride, (3-chloro-2-hydroxypropyl)trimethylammonium chloride, and (2,3-dihydroxypropyl)trimethylammonium chloride by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. spectrumchemical.com [spectrumchemical.com]

A Guide to the Cationization Mechanism of 2,3-Epoxypropyltrimethylammonium Chloride (EPTAC)

This technical guide provides an in-depth analysis of the mechanism of action for 2,3-Epoxypropyltrimethylammonium chloride (EPTAC), a key reagent in the chemical modification of natural and synthetic polymers. Tailored for researchers, scientists, and professionals in drug development and material science, this document elucidates the core chemical principles, reaction kinetics, competing pathways, and analytical methodologies central to the application of EPTAC.

Introduction: The Significance of EPTAC as a Cationic Reagent

This compound, often referred to by trade names such as QUAB® 151 or Raisacat® 151, is a highly efficient agent for introducing a permanent positive charge onto various substrates.[1][2] Its molecular structure is uniquely bifunctional, featuring a reactive epoxy (oxirane) ring and a pH-independent quaternary ammonium group.[3][4] This dual functionality makes EPTAC an indispensable tool for modifying polymers like starch, cellulose, chitosan, and guar gum.[3][4]

The process, known as cationization, transforms these polymers by covalently bonding the trimethylammonium functionality to their backbone. This modification fundamentally alters their physicochemical properties, enhancing their interaction with negatively charged surfaces.[1] This principle is the cornerstone of EPTAC's widespread use in industries ranging from papermaking, where it improves filler retention and paper strength, to water treatment as a flocculant, and in personal care products as a conditioning agent.[3][4][5] Understanding its mechanism of action is paramount for optimizing reaction conditions, maximizing efficiency, and designing novel functional materials.

The Core Reaction Mechanism: Alkali-Catalyzed Epoxide Ring-Opening

The cationization of a polymer substrate (represented as Poly-OH) with EPTAC is fundamentally an alkali-catalyzed nucleophilic substitution reaction. The process can be dissected into two critical stages: substrate activation and nucleophilic attack.

Substrate Activation via Alkaline Catalysis

The reaction is almost exclusively performed under alkaline conditions, with sodium hydroxide (NaOH) being the most common catalyst.[1][6] The role of the base is to deprotonate the hydroxyl groups (-OH) present on the polymer backbone, such as the anhydroglucose units (AGU) of starch or cellulose. This deprotonation generates highly reactive alkoxide anions (Poly-O⁻).[1][2] The concentration of the catalyst is a critical parameter; insufficient base leads to a slow reaction, while excessive alkalinity can promote undesirable side reactions.[1][7]

Nucleophilic Attack and SN2 Ring-Opening

The generated alkoxide anion is a potent nucleophile that attacks one of the electrophilic carbon atoms of the strained three-membered epoxy ring of EPTAC.[8] This step proceeds via a classic SN2 (bimolecular nucleophilic substitution) mechanism, resulting in the opening of the epoxide ring and the formation of a stable ether linkage between the polymer and the reagent.[1][3] This covalent bond permanently attaches the 2-hydroxypropyltrimethylammonium group to the polymer, imparting a durable cationic charge.[2]

The overall reaction scheme is depicted below.

References

- 1. EP2192228B1 - Use of cationic starch - Google Patents [patents.google.com]

- 2. US8304533B2 - Cationic polysaccharide, its preparation and use - Google Patents [patents.google.com]

- 3. This compound | 3033-77-0 | Benchchem [benchchem.com]

- 4. This compound CAS 3033-77-0 [unilongindustry.com]

- 5. Page loading... [guidechem.com]

- 6. EP2192228B1 - Use of cationic starch - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Polysaccharide Cationization using EPTAC Reagent

<

Abstract

Polysaccharides are abundant, renewable, and biodegradable polymers with vast potential in biomedical and industrial applications. However, their inherent neutrality or anionic nature often limits their functionality, particularly in interactions with negatively charged biological molecules or surfaces. Cationization, the process of introducing a positive charge, dramatically enhances their utility. This guide provides a comprehensive technical overview of polysaccharide cationization using (2,3-epoxypropyl)trimethylammonium chloride (EPTAC), a highly efficient and commercially significant etherifying agent. We will delve into the core chemical principles, provide detailed, field-proven experimental protocols, discuss critical optimization parameters, and outline robust characterization methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of cationic polysaccharides in their work.

The Imperative of Polysaccharide Cationization

Natural polysaccharides such as cellulose, starch, and guar gum are polymers of monosaccharide units linked by glycosidic bonds. Their surfaces are rich in hydroxyl (-OH) groups, making them amenable to chemical modification. Introducing a permanent positive charge via cationization unlocks a suite of enhanced properties:

-

Enhanced Bio- and Mucoadhesion: Cationic polymers exhibit strong electrostatic interactions with negatively charged cell membranes and mucosal surfaces, making them excellent candidates for drug delivery systems with prolonged residence times.[1][2][3][4]

-

Nucleic Acid Complexation: The positive charge enables the binding and condensation of anionic nucleic acids (DNA, RNA), forming polyplexes used in gene delivery applications.[5]

-

Improved Solubility: Cationization can disrupt the extensive hydrogen bonding networks in polysaccharides, often leading to improved solubility in aqueous media.[6]

-

Antimicrobial Properties: The quaternary ammonium groups introduced by EPTAC can disrupt bacterial cell walls, imparting antimicrobial activity to the modified polymer.[7][8]

-

Industrial Applications: In industries like papermaking, cationic polysaccharides act as superior retention aids and wet-strength additives by binding to anionic cellulose fibers and fillers.[9][10][11]

While several reagents can achieve cationization, EPTAC, also known as glycidyltrimethylammonium chloride (G-MAC), is a reagent of choice due to its high reactivity and the stability of the resulting ether linkage.[12]

The Chemistry of EPTAC and the Cationization Mechanism

EPTAC: The Reagent

EPTAC, or (2,3-epoxypropyl)trimethylammonium chloride, is a quaternary ammonium compound featuring a reactive epoxide ring.[13][14] Its chemical formula is C₆H₁₄ClNO and it has a molecular weight of approximately 151.63 g/mol .[7][12][13][14] It is typically supplied as a concentrated, stable aqueous solution.[12]

It is often generated in situ from its precursor, 3-chloro-2-hydroxypropyltrimethylammonium chloride (CHPTAC), by the addition of a base. The base facilitates a ring-closing reaction to form the reactive EPTAC epoxide.[9][11] Using CHPTAC requires an additional equivalent of base compared to using EPTAC directly.[9]

The Etherification Reaction: Mechanism of Action

The cationization of a polysaccharide with EPTAC is a nucleophilic addition reaction, specifically an etherification, that proceeds via a well-understood mechanism under alkaline conditions.[9][10][15]

The process unfolds in two primary steps:

-

Activation of the Polysaccharide: A strong base, typically sodium hydroxide (NaOH), is required to deprotonate the hydroxyl groups (-OH) on the anhydroglucose units (AGU) of the polysaccharide backbone. This creates highly reactive alkoxide ions (Polymer-O⁻).[9][10]

-

Nucleophilic Attack: The newly formed alkoxide ion acts as a nucleophile, attacking one of the carbon atoms of the strained epoxide ring on the EPTAC molecule. This attack opens the epoxide ring and forms a stable ether bond, covalently linking the cationic trimethylammonium propyl group to the polysaccharide backbone.[9][16]

A critical competing reaction is the hydrolysis of EPTAC into an unreactive 2,3-dihydroxypropyl trimethylammonium chloride (DHPTAC) diol.[9][16] This side reaction consumes the reagent, thereby reducing the overall reaction efficiency.[15][17] Controlling reaction conditions is paramount to favor the desired etherification over hydrolysis.

Experimental Protocol: A General Procedure for Polysaccharide Cationization

This section outlines a robust, adaptable workflow for the cationization of polysaccharides like starch or cellulose in a slurry-based, heterogeneous system.

Experimental Workflow Overview

The process can be visualized as a sequence of distinct stages, each with critical control points that influence the final product's characteristics.

Step-by-Step Methodology

This protocol is adapted from established methods for starch cationization.[18] Adjustments to reagent ratios and reaction times will be necessary depending on the specific polysaccharide and the desired Degree of Substitution (DS).

-

Slurry Preparation:

-

Suspend the dry polysaccharide (e.g., 10 g, representing a specific molar quantity of anhydroglucose units) in a suitable solvent system, such as 80 mL of isopropanol, in a reaction vessel equipped with mechanical stirring. Causality: Isopropanol or other organic solvents are used to prevent the gelatinization of starch granules and to ensure a homogenous slurry for even reagent access.

-

-

Alkalization:

-

Prepare a sodium hydroxide (NaOH) solution (e.g., 30-70% w/v) in deionized water.

-

Add the NaOH solution to the stirred polysaccharide slurry. Allow the mixture to stir for a set period (e.g., 30-60 minutes) at room temperature to ensure complete activation of the hydroxyl groups. Causality: This step is critical for generating the nucleophilic alkoxide ions necessary for the reaction to proceed.[9][10]

-

-

EPTAC Addition:

-

Calculate the required amount of EPTAC based on the desired molar ratio (MR) of EPTAC to anhydroglucose units (AGU) of the polysaccharide.

-

Add the EPTAC solution dropwise to the activated slurry under continuous, vigorous stirring. Causality: A slow, controlled addition minimizes localized high concentrations of EPTAC, which can increase the rate of the undesirable hydrolysis side reaction.

-

-

Reaction:

-

Heat the reaction mixture to the target temperature (e.g., 20-80 °C) and maintain it for the desired reaction time (e.g., 3-6 hours).[9][18] Causality: Temperature and time are key drivers of the reaction rate and efficiency. Higher temperatures can accelerate the reaction but may also increase EPTAC hydrolysis and polysaccharide degradation.

-

-

Neutralization and Purification:

-

After the reaction period, cool the mixture to room temperature.

-

Neutralize the excess alkali by adding an acid (e.g., 1 M Hydrochloric Acid) until the pH of the slurry is approximately 7.0.

-

Filter the solid product and wash it extensively with a solvent like 95% ethanol or an ethanol/water mixture to remove unreacted reagents, salts (NaCl), and hydrolysis byproducts.[18] Repeat the washing/filtration steps several times.

-

-

Drying:

-

Dry the purified cationic polysaccharide product in an oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

The final product can be milled into a fine powder for storage and use.

-

Critical Parameters and Optimization

The success of the cationization reaction hinges on the careful control of several parameters. The goal is to maximize the reaction efficiency, which is the ratio of the achieved Degree of Substitution (DS) to the initial Molar Ratio (MR) of the reagents.

Reaction Yield (%) = (DS / MR) × 100% [9]

| Parameter | Range/Typical Values | Rationale & Field Insights |

| Molar Ratio (MR) | 0.1 - 5.0 (EPTAC:AGU) | Primary driver of DS. Higher MR leads to higher DS, but efficiency often decreases at very high MRs due to increased side reactions.[9][19] |

| Base Concentration | 0.5-4.0 w-% (of dry polysaccharide) | Catalyst for activation. Sufficient NaOH is crucial for alkoxide formation.[9][10] However, excessively high concentrations can promote EPTAC hydrolysis and polysaccharide degradation.[18][19] |

| Reaction Temperature | 20 - 80 °C | Balances reaction rate and efficiency. Optimal temperatures are often in the lower range (20-50 °C) to minimize EPTAC hydrolysis, especially at high reagent concentrations.[9][10][20] Some studies report higher optimal temperatures (75-80 °C) for achieving very high DS.[6] |

| Reaction Time | 2 - 6 hours | Determines reaction completion. Longer times can increase DS but may also lead to product degradation if conditions are harsh.[9][18] |

| Water Content | W/S Ratio: 0.7 - 1.4 | Critical for slurry-based reactions. Too little water slows the reaction; too much water increases the rate of EPTAC hydrolysis, significantly reducing efficiency.[9][15][17][21] |

Characterization of Cationic Polysaccharides

Thorough characterization is essential to validate the success of the modification and to understand the properties of the final product.[22]

Determining the Degree of Substitution (DS)

The Degree of Substitution (DS) is the average number of hydroxyl groups substituted per monosaccharide unit.[9][23] For anhydroglucose units (like in starch and cellulose), the theoretical maximum DS is 3.0.[9]

-

Elemental Analysis (Kjeldahl Method): This is the most common and reliable method. It measures the total nitrogen content (%) of the purified product. Since nitrogen is exclusively present in the attached cationic group, the DS can be calculated using the following formula:[12][23]

DS = (162.14 × N%) / (1400 - (151.6 × N%))

Where:

-

Titration Methods:

-

Colloid Titration: This method involves titrating the cationic polysaccharide solution with a standard anionic polymer solution (e.g., potassium polyvinyl sulfate) using a colorimetric indicator. It is a rapid and simple method for determining the charge density, from which DS can be inferred.[24]

-

Back Titration: While more common for anionic modifications like carboxymethylation, principles of back titration can be adapted.[25][26]

-

Structural and Physicochemical Confirmation

-

Fourier-Transform Infrared Spectroscopy (FTIR): Provides qualitative confirmation of the modification. Look for the appearance of new peaks, such as a characteristic peak around 1480 cm⁻¹ corresponding to the C-N stretching of the quaternary ammonium group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): Offers detailed structural information and can be used for quantitative DS determination by integrating the proton signals of the polysaccharide backbone against the signals from the methyl protons of the trimethylammonium group.[23]

-

Zeta Potential Measurement: Confirms the reversal of surface charge from negative or neutral to positive, providing evidence of successful cationization.

-

X-Ray Diffraction (XRD): Can be used to assess changes in the crystallinity of the polysaccharide following the modification process.[21]

Applications in Research and Drug Development

The unique properties of EPTAC-modified polysaccharides have positioned them as valuable tools in several high-value applications:

-

Drug Delivery: Cationic polysaccharides are used to formulate nanoparticles, hydrogels, and microcapsules for the controlled release of therapeutic agents.[1][2][3][4] Their mucoadhesive properties are particularly beneficial for oral, nasal, and ocular delivery routes.[1]

-

Gene Delivery: As non-viral vectors, cationic polymers can complex with plasmid DNA or siRNA to form nanoparticles (polyplexes) that facilitate cellular uptake and protect the nucleic acids from enzymatic degradation.[5]

-

Tissue Engineering: Cationic biopolymers can serve as scaffolds that promote cell adhesion and proliferation due to favorable electrostatic interactions with the cell surface.

-

Water Treatment: In industrial settings, cationic starch and guar gum are highly effective flocculants for wastewater treatment, binding to negatively charged colloidal particles and facilitating their removal.[11][13]

Safety and Handling

EPTAC and the reagents used in the cationization process require careful handling in a laboratory setting.

-

EPTAC/CHPTAC: These reagents are suspected of causing genetic defects and may cause cancer.[27] They can also cause serious eye damage and allergic skin reactions.[27] Always handle in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat at all times.[27]

-

Sodium Hydroxide (NaOH): A strong, corrosive base. Avoid contact with skin and eyes. Handle with extreme care, especially when preparing concentrated solutions.

-

Waste Disposal: Neutralize all acidic and basic waste streams before disposal. Dispose of chemical waste according to institutional and local environmental regulations.[27]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low DS / Low Yield | - Insufficient alkalization. - Excessive water leading to EPTAC hydrolysis. - Reaction temperature too low or time too short. | - Ensure adequate stirring time after NaOH addition. - Optimize the water-to-polysaccharide ratio (W/S).[9] - Systematically increase reaction temperature and/or time. |

| Product Gelatinization (for Starch) | - Reaction temperature is too high. - Insufficient organic solvent in the slurry. | - Lower the reaction temperature. - Increase the proportion of isopropanol or other non-solvent in the reaction medium. |

| Inconsistent Results | - Inhomogeneous reaction mixture. - Inaccurate reagent measurement. - Degradation of EPTAC stock solution. | - Ensure vigorous and consistent stirring throughout the reaction. - Calibrate balances and verify calculations. - Store EPTAC solution at the recommended temperature (2-8 °C) to minimize degradation.[7] |

References

- 1. Applications of Biopolymers for Drugs and Probiotics Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. researchgate.net [researchgate.net]

- 5. Significant role of cationic polymers in drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Cas 3033-77-0,2,3-Epoxypropyltrimethylammonium chloride | lookchem [lookchem.com]

- 8. Improvement of antibacterial activity of polysaccharides via chemical modification: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US8304533B2 - Cationic polysaccharide, its preparation and use - Google Patents [patents.google.com]

- 10. EP2192228B1 - Use of cationic starch - Google Patents [patents.google.com]

- 11. Applications of CHPTAC (CAS 3327-22-8) in Cationic Starch and Cellulose Modification - Chemical Supplier Unilong [unilongindustry.com]

- 12. EP2192228A1 - Cationic polysaccharide, its preparation and use - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. Glycidyltrimethylammonium chloride - (2,3-Epoxypropyl)trimethylammonium chloride [sigmaaldrich.com]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Highly Charged Cellulose Nanocrystals Applied as A Water Treatment Flocculant - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Preparation and Optimization of Water-Soluble Cationic Sago Starch with a High Degree of Substitution Using Response Surface Methodology [mdpi.com]

- 20. CN101443363B - Cationic polysaccharide and its preparation and application - Google Patents [patents.google.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. Quantitative analysis of degree of substitution/molar substitution of etherified polysaccharide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. scispace.com [scispace.com]

- 26. lib3.dss.go.th [lib3.dss.go.th]

- 27. chemicalbook.com [chemicalbook.com]

Glycidyltrimethylammonium Chloride (GTMAC): A Technical Guide to Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Cationic Reagent

Glycidyltrimethylammonium chloride, commonly abbreviated as GTMAC, is a versatile quaternary ammonium compound that has garnered significant attention across various scientific and industrial domains.[1][] Its unique molecular architecture, featuring a reactive epoxide ring and a permanently cationic quaternary ammonium group, underpins its utility as a powerful modifying agent.[1] This guide provides an in-depth exploration of GTMAC's structure, reactivity, and its application in the cationization of biopolymers, with a particular focus on methodologies relevant to drug development and material science.

Molecular Structure and Physicochemical Properties

GTMAC, with the chemical formula C6H14ClNO, possesses a distinct structure that is central to its reactivity.[3] The molecule consists of a trimethylammonium cation linked to a glycidyl group.[4][5] This combination of a highly reactive epoxide and a hydrophilic, permanently charged quaternary amine dictates its chemical behavior and wide-ranging applicability.

dot graph GTMAC_Structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0.5!"]; O [label="O", pos="0.75,1.5!"]; C3 [label="C", pos="2.5,-0.5!"]; N [label="N+", pos="4,-0.5!", fontcolor="#EA4335"]; C4 [label="C", pos="5,-1.5!"]; C5 [label="C", pos="5,0.5!"]; C6 [label="C", pos="3,-1.5!"]; Cl [label="Cl-", pos="5.5, -0.5!", fontcolor="#34A853"];

// Bonds C1 -- C2; C2 -- O; O -- C1; C2 -- C3; C3 -- N; N -- C4; N -- C5; N -- C6;

// Hydrogen atoms (implied) } केमिकल संरचना

Caption: Chemical structure of Glycidyltrimethylammonium Chloride (GTMAC).

GTMAC is typically available as a technical-grade aqueous solution, as the anhydrous form can be unstable.[6][7][8] It is a colorless to light yellow liquid and is completely miscible in water.[6] The presence of the quaternary ammonium group ensures its solubility in aqueous media, a critical feature for its application in modifying hydrophilic biopolymers.[9]

Table 1: Physicochemical Properties of GTMAC

| Property | Value | References |

| CAS Number | 3033-77-0 | [4][6] |

| Molecular Formula | C6H14ClNO | [10] |

| Molecular Weight | 151.63 g/mol | [10] |

| Appearance | Colorless to light yellow clear liquid | [6] |

| Density | 1.13 g/mL at 20 °C | [][3] |

| Solubility | Completely miscible in water | [6] |

| Storage Temperature | 2-8°C |

It is important to note that GTMAC solutions can undergo hydrolysis upon storage, with an approximate rate of 3.5% per month at 20°C, leading to the formation of the corresponding diol. This degradation reduces the concentration of the active epoxide and should be considered when planning experiments.

The Chemistry of Reactivity: The Epoxide Ring

The cornerstone of GTMAC's reactivity lies in the strained three-membered epoxide ring. This ring is susceptible to nucleophilic attack, leading to ring-opening and the formation of a stable ether linkage. This reaction is the basis for its use as a cationizing agent, where it covalently attaches the trimethylammonium moiety to various substrates.

Reaction with Polysaccharides

The hydroxyl groups present in polysaccharides such as cellulose, starch, and chitosan are excellent nucleophiles for reacting with GTMAC.[11] This reaction, typically carried out under basic conditions, results in the formation of cationic derivatives with enhanced properties.[12]

dot graph Polysaccharide_Reaction { rankdir=LR; node [shape=record, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

Substrate [label="Polysaccharide-OH | (Cellulose, Starch, Chitosan)"]; GTMAC [label="GTMAC | { O | CH2-CH-CH2-N+(CH3)3 Cl-}"]; Catalyst [label="Base (e.g., NaOH)", shape=ellipse, style=filled, fillcolor="#FBBC05"]; Product [label="Cationic Polysaccharide | {Polysaccharide-O-CH2-CH(OH)-CH2-N+(CH3)3 Cl-}"];

Substrate -> Product [label="Nucleophilic Attack"]; GTMAC -> Product; Catalyst -> Substrate [label="Activation"]; } GTMAC प्रतिक्रिया

Caption: General reaction scheme for the cationization of polysaccharides with GTMAC.

The introduction of a permanent positive charge onto the polymer backbone can significantly alter its physical and chemical properties, leading to:

-

Increased Water Solubility: The hydrophilic nature of the quaternary ammonium group improves the solubility of otherwise sparingly soluble polysaccharides like chitosan.[9][13]

-

Enhanced Bioadhesion: The positive charges can interact with negatively charged biological surfaces, a property exploited in drug delivery systems.

-

Antimicrobial Activity: Cationic polymers often exhibit antimicrobial properties.

Reaction with Proteins and Other Nucleophiles

While less common than polysaccharide modification, the epoxide ring of GTMAC can also react with nucleophilic functional groups found in proteins, such as the amine groups of lysine residues and the thiol groups of cysteine residues. This opens possibilities for the synthesis of protein-polymer conjugates with tailored properties for therapeutic or diagnostic applications.[14]

Synthesis of GTMAC

GTMAC is typically synthesized through the reaction of epichlorohydrin with trimethylamine.[7][8][15] The reaction is often carried out in a solvent where the product has low solubility to facilitate its isolation.[7][8] Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to maximize the yield and purity of the final product.[15]

Applications in Research and Development

The unique properties of GTMAC have led to its widespread use in various fields, particularly in polymer chemistry, biotechnology, and materials science.[1]

-

Cationization of Biopolymers: This is the most prominent application of GTMAC. Cationic derivatives of starch are used in the paper and textile industries, while modified cellulose and chitosan find applications in water treatment, cosmetics, and drug delivery.[11][13][15][16]

-

Drug Delivery Systems: GTMAC-modified polysaccharides can form nanoparticles and hydrogels for the controlled release of drugs.[][13][16][17] The cationic nature of these carriers can enhance their interaction with cell membranes, potentially improving drug uptake.

-

Gene Delivery: The positively charged polymers can form complexes with negatively charged nucleic acids (DNA and RNA), protecting them from degradation and facilitating their entry into cells.[17]

-

Surface Modification: GTMAC is used to modify surfaces to improve adhesion and introduce a positive charge, which is valuable in various industrial applications.[1]

Experimental Protocol: Cationization of Cellulose

This section provides a detailed, step-by-step methodology for the cationization of cellulose using GTMAC, a common procedure in many research laboratories.

Materials

-

Cellulose (e.g., microcrystalline cellulose)

-

Glycidyltrimethylammonium chloride (GTMAC) solution (typically ~70-80% in water)

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Tetrahydrofuran (THF) or another suitable solvent

-

Deionized water

Procedure

-

Alkalization of Cellulose:

-

Disperse a known amount of cellulose in a suitable solvent like THF in a reaction vessel.

-

Add a concentrated solution of NaOH dropwise while stirring vigorously. The amount of NaOH is typically calculated based on a molar ratio to the anhydroglucose units (AGU) of cellulose.

-

Continue stirring for a specified period (e.g., 30 minutes to 1 hour) at a controlled temperature to activate the hydroxyl groups of cellulose.[18][19]

-

-

Etherification with GTMAC:

-

Add the GTMAC solution dropwise to the alkalized cellulose suspension. The molar ratio of GTMAC to AGU is a critical parameter that will influence the degree of substitution.

-

Allow the reaction to proceed for several hours (e.g., 15 hours) at a specific temperature (e.g., 40°C).[18][19] It is crucial to control the temperature to minimize side reactions like the hydrolysis of GTMAC.

-

-

Termination and Neutralization:

-

Purification:

-

Separate the solid product by filtration or centrifugation.

-

Wash the cationic cellulose repeatedly with deionized water until the pH of the washings is neutral. This step is essential to remove unreacted reagents and byproducts.

-

Finally, dry the purified cationic cellulose in an oven at a moderate temperature (e.g., 45°C).[18][19]

-

dot graph Experimental_Workflow { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

A [label="1. Alkalization\nCellulose + NaOH in Solvent"]; B [label="2. Etherification\nAdd GTMAC"]; C [label="3. Reaction\nControlled Temperature & Time"]; D [label="4. Termination\nNeutralize with HCl"]; E [label="5. Purification\nFilter & Wash"]; F [label="6. Drying\nObtain Cationic Cellulose"];

A -> B -> C -> D -> E -> F; } प्रायोगिक वर्कफ़्लो

Caption: A typical experimental workflow for the cationization of cellulose using GTMAC.

Characterization of GTMAC-Modified Polymers

A suite of analytical techniques is employed to confirm the successful modification of polymers with GTMAC and to determine the extent of cationization.

Table 2: Analytical Techniques for Characterizing GTMAC-Modified Polymers

| Technique | Information Provided | References |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the introduction of the quaternary ammonium group by identifying characteristic peaks, such as the C-N stretching vibration. | [18][20][21][22] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including the degree of substitution (DS), by integrating the signals of the polymer backbone and the methyl protons of the GTMAC moiety. | [18][22][23][24] |

| Elemental Analysis | Determines the nitrogen content of the modified polymer, which can be used to calculate the degree of substitution. | |

| Zeta Potential Measurement | Measures the surface charge of the modified polymer particles in a dispersion, confirming the presence of a positive charge. | [20][21] |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the modified polymer. | [22][25] |

| Gel Permeation Chromatography (GPC) | Determines the molecular weight and molecular weight distribution of the polymer before and after modification. | [22][23] |

Safety and Handling

GTMAC is a reactive chemical and should be handled with appropriate safety precautions.[26][27] It is harmful if swallowed or in contact with skin and can cause serious eye damage.[4][6][27] It is also suspected of causing genetic defects and may cause an allergic skin reaction.[6][27] Therefore, it is imperative to:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][26][27]

-

Work in a well-ventilated area or a fume hood to avoid inhalation of vapors.[10][26]

-

Avoid contact with skin, eyes, and clothing.[10] In case of contact, flush the affected area immediately with plenty of water.[4][26]

-

Store GTMAC in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][26]

Conclusion

Glycidyltrimethylammonium chloride is a powerful and versatile reagent for the introduction of a permanent positive charge onto a wide range of molecules, particularly biopolymers. Its unique structure, combining a reactive epoxide with a cationic quaternary ammonium group, enables a plethora of applications in fields ranging from industrial processes to advanced drug delivery systems. A thorough understanding of its structure, reactivity, and handling is essential for researchers and scientists seeking to harness its potential in developing novel materials and therapies.

References

- 1. chemimpex.com [chemimpex.com]

- 3. Glycidyltrimethylammonium chloride | Krackeler Scientific, Inc. [krackeler.com]

- 4. Glycidyltrimethylammonium chloride | C6H14NOCl | CID 18205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [precision.fda.gov]

- 6. Glycidyltrimethylammonium Chloride | 3033-77-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. CA1118430A - Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing stable concentrated solutions of glycidyltrimethylammonium chloride - Google Patents [patents.google.com]

- 8. US4216156A - Stable concentrated solution of glycidyltrimethylammonium chloride and process for preparing stable concentrated solutions of glycidyltrimethylammonium chloride - Google Patents [patents.google.com]

- 9. Synthesis and rheological characterization of water-soluble glycidyltrimethylammonium-chitosan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Rheological Characterization of Water-Soluble Glycidyltrimethylammonium-Chitosan - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. CN105503777A - Preparation method of quaternary ammonium salt GTMAC - Google Patents [patents.google.com]

- 16. mdpi.com [mdpi.com]

- 17. Dextran-glycidyltrimethylammonium chloride conjugate/DNA nanoplex: A potential non-viral and haemocompatible gene delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis and application of cationised cellulose for removal of Cr(VI) from acid mine-drainage contaminated water - PMC [pmc.ncbi.nlm.nih.gov]

- 19. openresearchafrica.org [openresearchafrica.org]

- 20. Synthesis and characterization of cationically modified nanocrystalline cellulose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. resolvemass.ca [resolvemass.ca]

- 23. Techniques Used for Polymer Characterization | MolecularCloud [molecularcloud.org]

- 24. measurlabs.com [measurlabs.com]

- 25. Exploring the Techniques Used in Polymer Analysis | Technology Networks [technologynetworks.com]

- 26. datasheets.scbt.com [datasheets.scbt.com]

- 27. echemi.com [echemi.com]

solubility and stability of EPTAC in aqueous solutions

An In-Depth Technical Guide to the Aqueous Solubility and Stability of EPTAC

This guide provides a comprehensive technical overview of 2,3-epoxypropyltrimethylammonium chloride (EPTAC), a widely used cationic etherifying agent. Primarily aimed at researchers, scientists, and professionals in drug development and material science, this document delves into the critical physicochemical properties of EPTAC, specifically its behavior in aqueous solutions. Understanding the solubility and stability of EPTAC is paramount for its effective application, whether in the modification of natural polymers like starch and cellulose or in the development of novel functional materials.[1][2][3] This guide synthesizes field-proven insights with established scientific principles to offer a self-validating framework for experimental design and interpretation.

EPTAC, also known as glycidyltrimethylammonium chloride (GTMAC), is a bifunctional organic compound featuring a highly reactive epoxide ring and a permanently charged quaternary ammonium group.[2] This unique structure makes it an invaluable reagent for introducing positive charges onto various substrates, thereby modifying their properties for specific, high-performance applications.[1] It is extensively used in the paper, textile, petroleum, and water treatment industries to enhance material properties such as strength, retention, and flocculation.[1][2][3]

Table 1: Physicochemical Properties of EPTAC

| Property | Value | References |

| Chemical Name | This compound | [2][3][4] |

| Synonyms | Glycidyltrimethylammonium chloride (GTMAC), EPTMAC | [3][4] |

| CAS Number | 3033-77-0 | [2][3][4] |

| Molecular Formula | C₆H₁₄ClNO | [2][4] |

| Molecular Weight | 151.63 g/mol | [4][5] |

| Appearance | White or light-yellow solid/powder, hygroscopic | [2][5] |

| Melting Point | 137-140 °C | [2][4] |

| Density | 1.13 g/cm³ (at 20 °C) | [4][5] |

Aqueous Solubility of EPTAC

EPTAC is characterized by its high affinity for aqueous media. Its ionic nature, conferred by the quaternary ammonium group, makes it readily soluble in water.

Quantitative Solubility

EPTAC is classified as being easily soluble in water.[2] One source quantifies its solubility at 852 g/L at 20 °C, confirming its high miscibility.[5] This property is advantageous for its application in various aqueous-based industrial processes, as it allows for the preparation of concentrated stock solutions and facilitates homogeneous reaction conditions.

Factors Influencing Solubility

While EPTAC is inherently very soluble, solution parameters can still influence its behavior.

-

Temperature: As with most solids, the solubility of EPTAC in water is expected to increase with temperature.

-